Head-to-Head Comparison: Anticancer Agent 146 vs. Analog 145 and Doxorubicin in Liver and Colon Cancer Models
In a direct comparative study, Anticancer agent 146 exhibited IC50 values of 0.94 μg/mL in liver cancer cells and 0.67 μg/mL in colon cancer cells, compared to its structural analog 145 which showed IC50 values of 0.54 μg/mL (liver) and 1.54 μg/mL (colon), and the clinical standard doxorubicin with IC50 values of 0.40 μg/mL (liver) and 0.69 μg/mL (colon) [1]. Notably, Anticancer agent 146 demonstrated superior potency to doxorubicin in the colon cancer model (0.67 vs. 0.69 μg/mL) and surpassed analog 145 in the same model (0.67 vs. 1.54 μg/mL).
| Evidence Dimension | IC50 (μg/mL) |
|---|---|
| Target Compound Data | Liver: 0.94, Colon: 0.67 |
| Comparator Or Baseline | Analog 145: Liver 0.54, Colon 1.54; Doxorubicin: Liver 0.40, Colon 0.69 |
| Quantified Difference | Colon cancer: 146 is 2.3-fold more potent than 145; comparable to doxorubicin |
| Conditions | In vitro cytotoxicity assay (cell lines not specified in review); Pharmaceuticals 2025 review |
Why This Matters
This head-to-head data demonstrates that Anticancer agent 146 is not simply a less potent analog but exhibits cell-type-specific superiority, particularly in colon cancer, which justifies its selection over closely related compounds for colorectal oncology research.
- [1] Rozbicki P, Branowska D. A review on sulfonamide complexes with metals: Their pharmacological potential as anticancer drugs. Pharmaceuticals (Basel). 2025;18(9):1414. doi:10.3390/ph18091414 (Table 63) View Source
